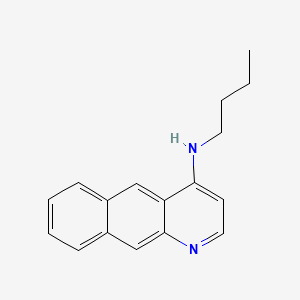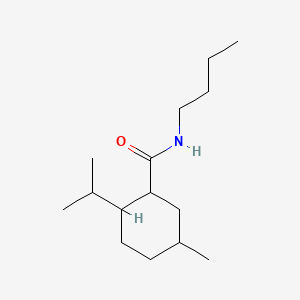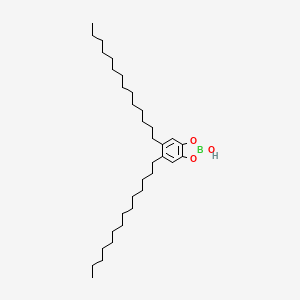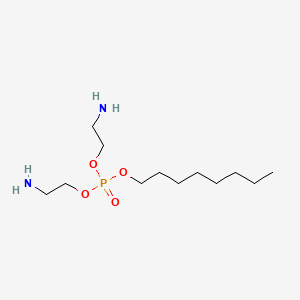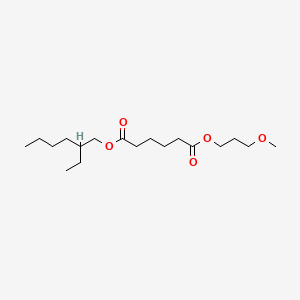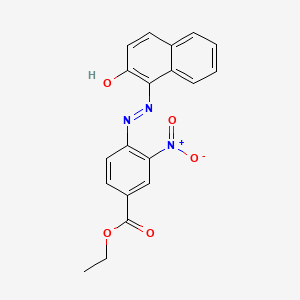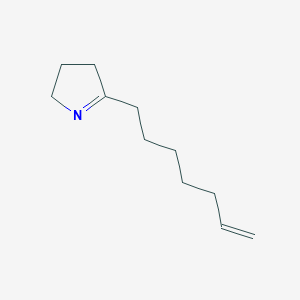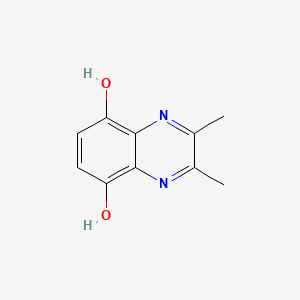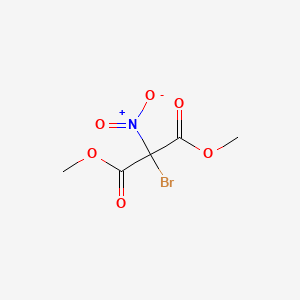
11-Methyldodecyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyldodecyl laurate is a chemical compound with the molecular formula C25H50O2 . It is an ester derived from lauric acid and 11-methyldodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11-Methyldodecyl laurate can be synthesized through the esterification of lauric acid with 11-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor where lauric acid and 11-methyldodecanol are continuously fed into the reactor, and the ester is continuously removed . This method allows for efficient production and high catalytic stability over extended periods.
Analyse Des Réactions Chimiques
Types of Reactions
11-Methyldodecyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Lauric acid and 11-methyldodecanol in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: The ester can be hydrolyzed back to lauric acid and 11-methyldodecanol using aqueous sodium hydroxide or hydrochloric acid.
Transesterification: The ester can react with another alcohol in the presence of a base catalyst such as sodium methoxide.
Major Products
Hydrolysis: Lauric acid and 11-methyldodecanol.
Transesterification: A new ester and the corresponding alcohol.
Applications De Recherche Scientifique
11-Methyldodecyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Mécanisme D'action
The mechanism of action of 11-Methyldodecyl laurate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful as a permeation enhancer in drug delivery systems . Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid: A saturated fatty acid with a 12-carbon atom chain.
Methyl laurate: An ester of lauric acid and methanol.
Glycerol monolaurate: A monoglyceride with antimicrobial and anti-inflammatory properties.
Uniqueness
11-Methyldodecyl laurate is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, melting point, and interaction with lipid membranes, making it a valuable compound in specialized applications .
Propriétés
Numéro CAS |
94134-83-5 |
|---|---|
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
11-methyldodecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-4-5-6-7-8-9-13-16-19-22-25(26)27-23-20-17-14-11-10-12-15-18-21-24(2)3/h24H,4-23H2,1-3H3 |
Clé InChI |
YTPNTTUPPCGZPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



